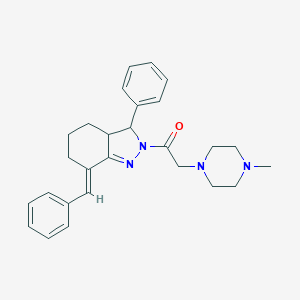
Pkumdl_MH_1001
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkumdl_MH_1001 is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been synthesized using a variety of methods and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of Pkumdl_MH_1001 is complex and not fully understood. However, it is believed that Pkumdl_MH_1001 works by modulating various signaling pathways in the body. This includes pathways involved in cell growth and proliferation, inflammation, and oxidative stress. By modulating these pathways, Pkumdl_MH_1001 has the potential to prevent or treat a variety of diseases.
Biochemical and Physiological Effects
Pkumdl_MH_1001 has a number of biochemical and physiological effects in the body. These include reducing inflammation, improving blood flow, and protecting neurons from damage. Pkumdl_MH_1001 has also been shown to modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pkumdl_MH_1001 in lab experiments is its ability to modulate multiple signaling pathways. This makes it a potentially useful compound for studying complex diseases and pathways. However, one limitation of using Pkumdl_MH_1001 in lab experiments is its complexity. The mechanism of action of Pkumdl_MH_1001 is not fully understood, and this can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on Pkumdl_MH_1001. One area of focus is improving the synthesis method to increase the yield and efficiency of the process. Another area of focus is studying the mechanism of action of Pkumdl_MH_1001 in more detail. This will help researchers understand how the compound works and identify potential new therapeutic applications. Additionally, researchers may explore the use of Pkumdl_MH_1001 in combination with other compounds to enhance its therapeutic effects. Finally, more research is needed to determine the safety and efficacy of Pkumdl_MH_1001 in humans. Clinical trials will be needed to determine the optimal dosage and potential side effects of this compound.
Conclusion
In conclusion, Pkumdl_MH_1001 is a promising synthetic compound that has shown potential in a variety of scientific research applications. The synthesis method of Pkumdl_MH_1001 is complex, but researchers continue to explore new methods to improve the yield and efficiency of the process. Pkumdl_MH_1001 has a complex mechanism of action, but it has been shown to modulate multiple signaling pathways and has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases. While there are advantages and limitations to using Pkumdl_MH_1001 in lab experiments, there are many future directions for research on this compound. Overall, Pkumdl_MH_1001 is a promising compound that has the potential to improve human health and well-being.
Métodos De Síntesis
Pkumdl_MH_1001 is synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been successful in creating Pkumdl_MH_1001, and researchers continue to explore new methods to improve the yield and efficiency of the synthesis process.
Aplicaciones Científicas De Investigación
Pkumdl_MH_1001 has been extensively studied for its potential therapeutic applications. Some of the areas where Pkumdl_MH_1001 has shown promise include cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, Pkumdl_MH_1001 has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, Pkumdl_MH_1001 has been shown to protect neurons from damage and improve cognitive function. In cardiovascular diseases, Pkumdl_MH_1001 has been shown to improve blood flow and reduce inflammation.
Propiedades
Fórmula molecular |
C27H32N4O |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C27H32N4O/c1-29-15-17-30(18-16-29)20-25(32)31-27(22-11-6-3-7-12-22)24-14-8-13-23(26(24)28-31)19-21-9-4-2-5-10-21/h2-7,9-12,19,24,27H,8,13-18,20H2,1H3/b23-19+ |
Clave InChI |
GEMFAWUXUVGGTE-FCDQGJHFSA-N |
SMILES isomérico |
CN1CCN(CC1)CC(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5 |
SMILES |
CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
SMILES canónico |
CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291981.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291982.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291985.png)
![4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
![10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291990.png)
![10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291991.png)
![4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291992.png)
![4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
![N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine](/img/structure/B291996.png)
![4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291999.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292002.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
![4-imino-N-phenyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine](/img/structure/B292007.png)